molecular formula C11H22BBrO2 B8212495 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 148562-16-7

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8212495
CAS No.: 148562-16-7
M. Wt: 277.01 g/mol
InChI Key: QDCZBOIUGIVTAR-UHFFFAOYSA-N
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Description

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a bromopentyl group. This compound is a member of the boronic ester family, which are valuable intermediates in organic synthesis due to their stability and reactivity. The presence of the bromopentyl group makes it particularly useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromopentanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the boronic ester. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and are conducted under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation Reactions: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are used in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidation Reactions: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

Major Products Formed

    Substitution Reactions: Products include various substituted pentyl derivatives.

    Coupling Reactions: Products are typically biaryl or vinyl-aryl compounds.

    Oxidation Reactions: Products include boronic acids and other oxidized boron species.

Scientific Research Applications

2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the boronic ester group can be modified to interact with biological targets.

    Material Science: It is used in the synthesis of polymers and other materials that require precise functionalization.

    Biological Studies: The compound can be used to label biomolecules for imaging or tracking purposes.

Mechanism of Action

The mechanism of action of 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity as a boronic ester and a bromide The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-bromobutyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(6-bromohexyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-bromopropyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers a unique balance of reactivity and stability. The length of the bromopentyl chain provides an optimal distance for various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the tetramethyl groups on the dioxaborolane ring enhance the stability of the compound, making it less prone to hydrolysis and other degradation reactions.

Properties

IUPAC Name

2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BBrO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCZBOIUGIVTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726386
Record name 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148562-16-7
Record name 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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